Dimethyl 2-acetamidononanedioate
Description
Dimethyl fumarate (DMF) is an oral immunomodulatory drug approved by the FDA for treating relapsing-remitting multiple sclerosis (RRMS). It activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which promotes antioxidant responses and shifts immune activity toward anti-inflammatory Th2 cells.
Properties
CAS No. |
62333-43-1 |
|---|---|
Molecular Formula |
C13H23NO5 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
dimethyl 2-acetamidononanedioate |
InChI |
InChI=1S/C13H23NO5/c1-10(15)14-11(13(17)19-3)8-6-4-5-7-9-12(16)18-2/h11H,4-9H2,1-3H3,(H,14,15) |
InChI Key |
SIYAQCLTDWRWAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CCCCCCC(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-acetamidononanedioate typically involves the esterification of 2-acetamidononanedioic acid. One common method is the reaction of 2-acetamidononanedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production with efficient separation and purification steps.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 2-acetamidononanedioate can undergo various chemical reactions, including:
Hydrolysis: In the presence of aqueous acid or base, the ester groups can be hydrolyzed to yield 2-acetamidononanedioic acid and methanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol.
Substitution: The acetamido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Hydrolysis: 2-acetamidononanedioic acid and methanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2-acetamidononanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and as a building block in polymer synthesis.
Mechanism of Action
The mechanism of action of Dimethyl 2-acetamidononanedioate involves its interaction with various molecular targets. In biological systems, the ester groups can be hydrolyzed by esterases, releasing the active acetamidononanedioic acid. This acid can then interact with specific enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Limitations of the Evidence
The provided study has notable gaps:
Retrospective Design : Results may be influenced by selection bias.
Narrow Focus: Compares only DMF and IFNβ-1a, excluding newer therapies like monoclonal antibodies (e.g., ocrelizumab).
Short Follow-Up : Outcomes were assessed at 15 months; long-term effects remain unaddressed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
